2-(4-Nitrophenoxy)propanoyl chloride

説明

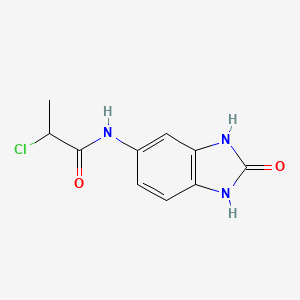

“2-(4-Nitrophenoxy)propanoyl chloride” is a chemical compound with the molecular formula C9H8ClNO4 and a molecular weight of 229.62 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 229.62 . Unfortunately, other specific properties such as melting point, boiling point, and density are not available.科学的研究の応用

1. Environmental Chemistry and Pollution Analysis

2-(4-Nitrophenoxy)propanoyl chloride, related to nitrophenol compounds, is significant in environmental chemistry. The synthesis and degradation of similar compounds have been the subject of research due to their environmental impact. For instance, 4-nitrophenol is an extensively used industrial chemical and a major toxic water pollutant, highlighting the importance of monitoring and eradicating such compounds from environmental samples. In this context, the microwave-assisted synthesis of silver oxide-zinc oxide composite nanocones was reported for the simultaneous electrochemical detection and photodegradation of 4-nitrophenol from aqueous solutions, demonstrating excellent electro- and photocatalytic activities (Chakraborty et al., 2021).

2. Catalysis and Sensor Development

The compound and its derivatives have been used in catalysis and sensor development. For example, gold nanoparticles stabilized in a silsesquioxane polymer were used to detect nitrophenol isomers, indicating the potential of these materials in constructing sensors for practical applications in analytical chemistry (Silva et al., 2014). Additionally, magnetite-platinum nanoparticles-modified electrodes have been proposed for the electrochemical detection of nitrophenol isomers, with nanoparticles acting as catalysts and increasing the surface area for better sensing performance (Gerent & Spinelli, 2017).

3. Photocatalysis and Organic Synthesis

The compound's derivatives have been explored in photocatalysis and organic synthesis. For instance, Ru(II)-complex immobilized ZnO hybrids, in the presence of a Pt(II) co-catalyst, have been used for the photoreduction of 4-nitrophenol under visible light, showcasing the role of such materials in catalytic reduction processes (Bhar & Ananthakrishnan, 2015). In another study, 2,4,6-Tris(4-nitrophenoxy)-1,3,5-triazine was synthesized, indicating the relevance of such compounds in the synthesis of biologically active materials (Jia-bao, 2010).

4. Corrosion Inhibition

Derivatives of this compound, such as yttrium 3-(4-nitrophenyl)-2-propenoate, have been studied as effective corrosion inhibitors. This application is crucial in preserving metal alloys from corrosion, especially in harsh environments (Nam et al., 2016).

特性

IUPAC Name |

2-(4-nitrophenoxy)propanoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-6(9(10)12)15-8-4-2-7(3-5-8)11(13)14/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYPKKNPZHHIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2578335.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2578339.png)

![N-(4-Methoxyphenyl)-2-({9-methyl-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2578342.png)

![1-butyl-4-{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2578350.png)

![N-(cyanomethyl)-N-propyl-4H,5H,6H,7H,8H,9H-cycloocta[b]thiophene-2-carboxamide](/img/structure/B2578351.png)

![N-(2-methylcyclohexyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2578352.png)

![2-[1-(4-Fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2578355.png)